
alpha-Artéméther
Vue d'ensemble
Description
Alpha-Artemether is a methyl ether derivative of artemisinin, which is a peroxide-containing lactone isolated from the antimalarial plant Artemisia annua . It is also known as dihydroartemisinin methyl ether . It is an antimalarial medication used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .
Synthesis Analysis
Artemether is extensively metabolized in vivo to its active metabolite Dihydroartemisinin (DHA), and therefore its determination offers considerable difficulties . In the present study, DHA identification and estimation were accurately performed by the mass spectrometric analysis, using a high-resolution liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) LTQ Orbitrap hybrid mass spectrometer .
Molecular Structure Analysis
Artemether is a white crystalline solid with a molecular mass of 298.379 g·mol −1 and a melting point of 86–90 °C . It’s sensitive to light and air, practically insoluble in water but soluble in acetone, anhydrous ethanol, ethyl acetate, and dichloromethane . The analysis of ARTM structure reveals the presence of three ring systems with various substituents .
Chemical Reactions Analysis
Artemether is not a very biologically stable compound and is immediately metabolized to its active metabolite dihydroartemisinin . Both artemether and DHA after ionization undergo neutral losses of methanol and water, respectively, in the source of the mass spectrometer .
Physical And Chemical Properties Analysis
Alpha-Artemether has a melting point of 88℃ (acetone) and a boiling point of 357.5±42.0 °C (Predicted) . Its density is 1.18±0.1 g/cm3 (Predicted) . It is stored in a refrigerator . It is slightly soluble in Chloroform and Methanol .
Applications De Recherche Scientifique
Traitement du paludisme
L'alpha-artéméther est largement utilisé dans le traitement des infections à Plasmodium falciparum non compliquées . Il est actuellement recommandé comme traitement de première et de deuxième intention pour ces infections au Tchad . Le médicament agit contre les stades érythrocytaires de P. falciparum en inhibant la synthèse des acides nucléiques et des protéines .
Thérapie combinée
L'artéméther est souvent administré en association avec d'autres médicaments pour améliorer son efficacité. Par exemple, il est utilisé en association avec de la luméfantrine . Cette association a montré une forte efficacité thérapeutique dans le traitement du paludisme falciparum non compliqué .
Surveillance génétique
Des recherches ont été menées pour évaluer l'efficacité de l'artéméther et son impact sur la composition génétique du parasite du paludisme. Des études ont analysé les mutations dans divers gènes du parasite en réponse au traitement par l'artéméther .
Dysfonctionnement de la barrière intestinale
L'artéméther a été trouvé pour atténuer la dysfonction de la barrière intestinale chez les souris nourries avec un régime riche en graisses et en fructose . Il améliore significativement le déséquilibre de la flore intestinale causé par le régime et atténue les troubles de la fonction de la barrière intestinale et les réponses inflammatoires .
Effets anti-inflammatoires
L'artéméther augmente l'expression des protéines de jonction serrée ZO-1 et occludine et diminue l'expression des facteurs pro-inflammatoires TNF-α et IL-1β . Cela suggère qu'il a des effets anti-inflammatoires qui peuvent être bénéfiques dans le traitement de l'inflammation intestinale .
Modulation de la flore intestinale
La prise à long terme d'artéméther s'est avérée moduler les changements de la richesse bactérienne induits par les régimes riches en graisses et en fructose . Cela suggère que l'artéméther pourrait potentiellement être utilisé pour traiter les conditions liées aux déséquilibres de la flore intestinale .
Mécanisme D'action
Target of Action
Alpha-Artemether, also known as Artemether, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species , including Plasmodium falciparum and unidentified Plasmodium species . These species are responsible for causing malaria in humans.
Mode of Action
Artemether exerts its effects by inhibiting nucleic acid and protein synthesis within the Plasmodium species . It is believed to interact with the heme, a byproduct of hemoglobin degradation, leading to the production of free radicals that are toxic to the parasite . This interaction is facilitated by the unique endoperoxide bridge present in Artemether .
Biochemical Pathways
Artemether is metabolized into the active metabolite dihydroartemisinin . The drug’s action against the erythrocytic stages of P. falciparum involves the inhibition of nucleic acid and protein synthesis . The exact biochemical pathways affected by Artemether are still under investigation, but it is known to impact pathways related to oxidative stress and inflammation .
Pharmacokinetics
Artemether is rapidly absorbed by the gastrointestinal tract after oral administration, with peak concentrations seen 2 hours post-administration . It is highly protein-bound (95.4%) and is primarily metabolized in the human body to the active metabolite, dihydroartemisinin, mainly by hepatic enzymes CYP3A4/5 . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .
Result of Action
The molecular and cellular effects of Artemether’s action primarily involve the death of Plasmodium-infected red blood cells . It selectively kills these cells without destroying healthy ones . Additionally, Artemether has been shown to have anti-inflammatory effects and can regulate oxidative stress .
Action Environment
The efficacy and stability of Artemether can be influenced by environmental factors such as the presence of food, which has been shown to improve the absorption of Artemether 2- to 3-fold . Furthermore, the drug is effective in treating infections acquired in chloroquine-resistant areas , indicating its robustness in different environmental conditions.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-CNNNLJIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044907 | |
| Record name | alpha-Artemether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71939-51-0 | |
| Record name | α-Artemether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71939-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Artemether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Artemether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-ARTEMETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



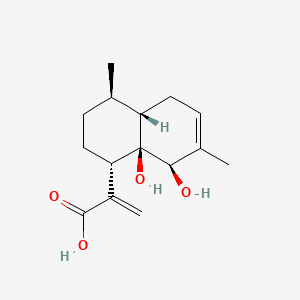


![(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide](/img/structure/B1665181.png)
![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)



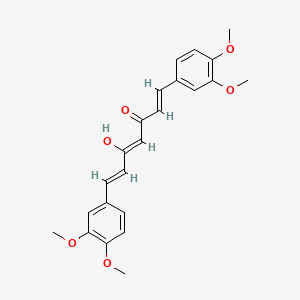
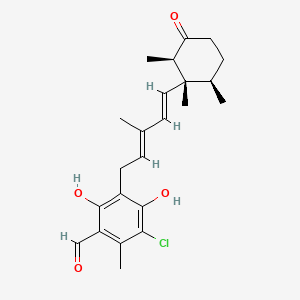
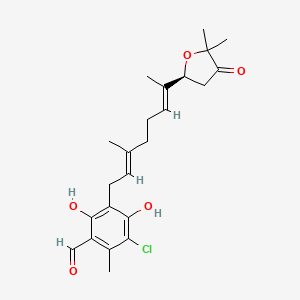
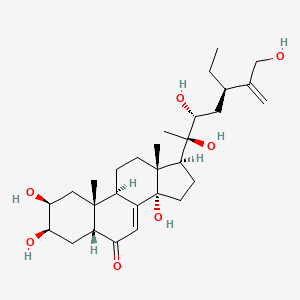
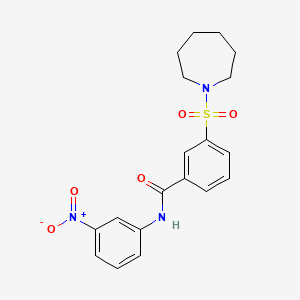
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)